The synthesis of YL-109 involves several key steps that utilize classical organic chemistry techniques. While specific detailed methodologies may vary, the general approach includes:
For example, a reported synthesis pathway for related compounds includes the use of benzylamine and diketones, followed by reduction and alkylation steps to yield various amine derivatives .
YL-109's molecular structure can be characterized by its unique arrangement of atoms, which includes:
YL-109 participates in several chemical reactions that are crucial for its biological activity:
The mechanism of action for YL-109 involves multiple pathways:
YL-109 exhibits several notable physical and chemical properties:
YL-109 has several potential scientific applications:
Breast cancer (BC) exemplifies profound molecular and phenotypic heterogeneity, manifesting as distinct subtypes with divergent clinical behaviors and therapeutic responses. The four primary molecular subtypes—luminal A, luminal B, HER2-enriched, and triple-negative breast cancer (TNBC)—differ in receptor expression (estrogen [ER], progesterone [PR], HER2), aggressiveness, and prognosis [5] [10]. TNBC, characterized by the absence of ER, PR, and HER2, represents ~15% of cases but exhibits the worst survival outcomes due to rapid metastasis, limited therapeutic targets, and resistance to conventional chemotherapy [6] [9]. This subtype frequently overexpresses basal markers (e.g., cytokeratin 5/6) and is enriched in younger patients and those of African descent, highlighting demographic-linked biological disparities [4] [10].
Intratumoral heterogeneity further complicates treatment efficacy. Within a single tumor, subpopulations of breast cancer stem cells (BCSCs) drive recurrence, metastasis, and therapy resistance through enhanced self-renewal and differentiation capacities. BCSCs, identifiable by markers like CD44+/CD24− and ALDH1 activity, constitute ~0.1–1% of tumor mass but evade standard therapies targeting rapidly dividing cells [5]. For TNBC, which shares transcriptional profiles with BCSCs, this resilience is particularly pronounced [6]. Consequently, despite advances in targeted agents (e.g., PARP inhibitors for BRCA-mutated BC), TNBC lacks preferred molecular therapies, underscoring the urgent need for agents targeting oncogenic drivers and BCSC populations.
Table 1: Molecular Subtypes of Breast Cancer and Therapeutic Challenges
Subtype | Receptor Status | Prevalence (%) | Key Clinical Challenges |
---|---|---|---|
Luminal A | ER+/PR+, HER2−, low Ki-67 | 40–50 | Endocrine resistance in advanced cases |
Luminal B | ER+/PR+, HER2±, high Ki-67 | 20–30 | Variable chemo-sensitivity; HER2-targeting nuances |
HER2-enriched | HER2+, ER−/PR− | 15–20 | Resistance to anti-HER2 agents |
Triple-negative (TNBC) | ER−/PR−/HER2− | 12–17 | Lack of targeted therapies; BCSC-driven recurrence |
Data synthesized from [5] [10].
Precision oncology leverages molecular profiling to match tumors with targeted therapies, minimizing off-target effects. Early successes include monoclonal antibodies (e.g., trastuzumab for HER2+) and kinase inhibitors (e.g., lapatinib), guided by companion diagnostics detecting specific biomarkers [1]. However, these approaches primarily address oncogene-addicted cancers, leaving tumors without actionable mutations—like most TNBCs—underserved.
Small-molecule antitumor agents offer advantages in this landscape: high tissue penetrance, oral bioavailability, and capacity to modulate intracellular targets, including transcription factors and ubiquitin ligases. Benzothiazoles represent a promising class, exemplified by Phortress (a 2-(4-amino-3-methylphenyl)benzothiazole prodrug), which completed Phase I trials for ER+ BC. Its activity is mediated by aryl hydrocarbon receptor (AhR)-dependent induction of cytochrome P450 enzymes, triggering DNA damage [6] [9]. However, Phortress shows limited efficacy in ER− models, prompting the development of structurally optimized analogs like YL-109 (2-(4-hydroxy-3-methoxyphenyl)-benzothiazole). Unlike predecessors, YL-109 exhibits potent activity against both ER+ and ER− BC cells, positioning it as a candidate for heterogeneous TNBC [6] [9].
Computational drug design further accelerates this field. Hybrid pharmacophore strategies—merging scaffolds of distinct bioactive molecules (e.g., thiazole, benzylidene, phenol)—yield compounds with multitarget capabilities. For example, copper-thiazolyl complexes inhibit topoisomerase I and tubulin in BC models [3] [7]. YL-109 exemplifies this trend, integrating a methoxyphenol moiety to enhance AhR binding and antitumor breadth.
Table 2: Evolution of Benzothiazole-Based Antitumor Agents
Compound | Key Structural Features | Primary Mechanism | Clinical Stage |
---|---|---|---|
Phortress | 4-Amino-3-methylphenyl, fluorinated | AhR-mediated CYP1A1 activation → DNA damage | Phase I completed |
YL-109 | 4-Hydroxy-3-methoxyphenyl | AhR-dependent CHIP induction → oncoprotein degradation | Preclinical |
Capivasertib* | AZD5363 (non-benzothiazole; for comparison) | AKT1/PI3K inhibition | Phase III (TNBC) |
Included as a benchmark for non-benzothiazole small molecules in TNBC [7].
YL-109’s design addresses two critical TNBC vulnerabilities: oncoprotein stability and BCSC plasticity. Its core mechanism involves inducing the carboxyl terminus of Hsp70-interacting protein (CHIP), an E3 ubiquitin ligase that tags oncoproteins (e.g., hypoxia-inducible factor-1α [HIF-1α], nuclear factor-κB [NF-κB]) for proteasomal degradation. CHIP is underexpressed in aggressive BCs, correlating with poor prognosis [6] [9]. YL-109 elevates CHIP transcription via aryl hydrocarbon receptor (AhR) activation—a pathway distinct from environmental toxins like dioxin. Upon binding YL-109, cytosolic AhR translocates to the nucleus, dimerizes with ARNT, and binds dioxin-response elements (DREs) upstream of the CHIP gene, increasing its expression [6] [9].
This dual targeting (AhR→CHIP) disrupts multiple protumorigenic pathways:
Table 3: YL-109’s Multimodal Antitumor Signaling
Target | Biological Function | Effect of YL-109 |
---|---|---|
AhR | Ligand-activated transcription factor | Direct activation → nuclear translocation and DRE binding |
CHIP | E3 ubiquitin ligase | Transcriptional induction → enhanced oncoprotein degradation |
HIF-1α/NF-κB | Pro-survival transcription factors | CHIP-mediated ubiquitination and degradation |
OCT4/NANOG | Stemness transcription factors | Downregulation via AhR-CHIP axis |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4